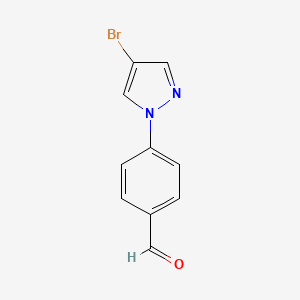

5-溴嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromopyrimidine is a compound with the empirical formula C4H3BrN2 and a molecular weight of 158.98 . It is used in various applications, including as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .

Synthesis Analysis

The synthesis of 5-Bromopyrimidine involves various methods. One such method involves the preparation of 5-Bromopyrimidine compound using the piperidine carboxylic acids of N Boc 3 as initiation material . The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, reduction .Molecular Structure Analysis

The molecular structure of 5-Bromopyrimidine is available in 3D and 2D formats . The structure can be analyzed using various tools and databases, such as ChemSpider and the NIST Chemistry WebBook .Chemical Reactions Analysis

5-Bromopyrimidine undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromopyrimidine is a yellow solid with a density of 1.6448 (rough estimate), a melting point of 67-73 °C (lit.), and a boiling point of 168°C (lit.) . It has a vapor pressure of 0.437mmHg at 25°C and a refractive index of 1.5260 (estimate) .科学研究应用

激酶抑制:5-溴嘧啶-4-甲酰胺衍生物用于激酶抑制剂的合成。例如,它们已被用于合成来自弓形虫和隐孢子虫的钙依赖性蛋白激酶-1 的选择性抑制剂,在细胞增殖试验中表现出亚微摩尔活性,对哺乳动物细胞无毒性 (Zhang et al., 2014).

抗癌剂:该化合物已用于合成新型 2,4-二取代-5-氟嘧啶,它们是各种抗癌剂(如 5-氟尿嘧啶 (5-FU))中的生物活性核心。这些化合物已显示出作为癌症治疗中激酶抑制剂的潜力 (Wada et al., 2012).

HIV 整合酶抑制:对与 5-溴嘧啶-4-甲酰胺密切相关的二羟基嘧啶甲酰胺的研究导致了发现抑制 HIV 整合酶(HIV 复制过程中的关键酶)的化合物。这些化合物显示出有效的抑制作用和良好的药代动力学特征,表明它们作为抗病毒剂的潜力 (Summa et al., 2006).

抗菌活性:5-溴嘧啶-4-甲酰胺的衍生物已被探索其抗菌活性。例如,由 5-溴嘧啶合成的某些化合物对结核分枝杆菌和其他多重耐药菌株显示出有希望的活性 (Verbitskiy et al., 2016).

晚期糖基化终产物 (RAGE) 受体的抑制剂:可以使用 5-溴嘧啶-4-甲酰胺合成的吡唑-5-甲酰胺已被确定为 RAGE 的抑制剂,RAGE 是阿尔茨海默病的潜在治疗靶点 (Han et al., 2014).

安全和危害

5-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

属性

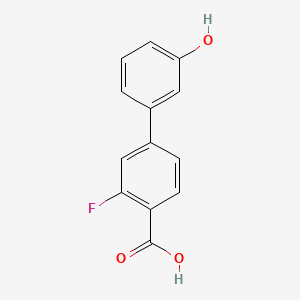

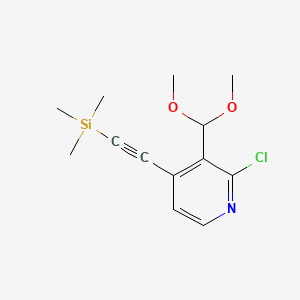

IUPAC Name |

5-bromopyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFADLDPAJRJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopyrimidine-4-carboxamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)